MAL-Tetra-EG-OSu
Description
MAL-Tetra-EG-OSu is a heterobifunctional linker widely used in bioconjugation, particularly in antibody-drug conjugates (ADCs). Its structure comprises four ethylene glycol (EG) units (tetra-EG), a maleimide (MAL) group, and an N-hydroxysuccinimide (OSu) ester. The maleimide moiety enables selective conjugation with thiol groups (e.g., cysteine residues on antibodies), while the OSu ester reacts with primary amines (e.g., lysine residues or drug molecules) . This dual functionality allows precise control over drug-to-antibody ratios (DAR), critical for ADC efficacy and safety.
Properties
Molecular Formula |
C22H31N3O11 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C22H31N3O11/c26-17(23-7-8-24-18(27)1-2-19(24)28)5-9-32-11-13-34-15-16-35-14-12-33-10-6-22(31)36-25-20(29)3-4-21(25)30/h1-2H,3-16H2,(H,23,26) |
InChI Key |
WAMSCLNNOCBMON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCC(=O)NCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MAL-Tetra-EG-OSu typically involves the reaction of maleimide with tetraethylene glycol and N-hydroxysuccinimide. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: MAL-Tetra-EG-OSu primarily undergoes nucleophilic substitution reactions. The maleimide group reacts with thiol groups on proteins or other molecules, forming stable thioether bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions: The common reagents used in reactions involving this compound include thiol-containing compounds, such as cysteine residues on proteins. The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH to facilitate the nucleophilic attack on the maleimide group .
Major Products Formed: The major products formed from reactions involving this compound are thioether-linked conjugates. These products are highly stable and resistant to hydrolysis, making them suitable for various biomedical applications .
Scientific Research Applications
MAL-Tetra-EG-OSu has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a linker for the synthesis of complex molecules. Its ability to form stable thioether bonds makes it valuable in the construction of multi-functional compounds .
Biology: In biological research, this compound is used for the conjugation of proteins, peptides, and other biomolecules. This allows for the creation of bioconjugates that can be used in various assays and diagnostic applications .
Medicine: In medicine, this compound is a key component in the development of antibody-drug conjugates (ADCs). These conjugates are used in targeted cancer therapies, where the drug is specifically delivered to cancer cells, minimizing side effects and improving therapeutic efficacy .
Industry: In industrial applications, this compound is used in the production of advanced materials and nanotechnology. Its ability to form stable linkages between different molecules makes it valuable in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of MAL-Tetra-EG-OSu involves the formation of stable thioether bonds between the maleimide group and thiol groups on target molecules. This reaction is highly specific and efficient, allowing for the precise conjugation of molecules. The resulting conjugates are stable and resistant to hydrolysis, making them suitable for various applications .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Estimated as C₂₃H₃₄N₂O₁₁ (based on structural analogs).
- Molecular Weight : ~550–600 g/mol (varies by PEG hydration state).
- Solubility : High aqueous solubility due to tetra-EG spacer, enhancing biocompatibility.
- Applications : ADC development, protein labeling, and targeted drug delivery systems.
Comparison with Similar Compounds
The following table and analysis compare MAL-Tetra-EG-OSu with structurally or functionally related linkers:
Structural and Functional Analysis
This compound vs. SMCC
- PEG Spacer : this compound’s tetra-EG spacer enhances solubility and reduces steric hindrance during antibody-drug conjugation compared to SMCC, which lacks a PEG chain. This improves conjugation efficiency in aqueous environments .
- Stability : SMCC’s NHS ester is more prone to hydrolysis than OSu esters, but this compound’s OSu group offers comparable reactivity with improved stability in neutral pH conditions.
This compound vs. TAMRA-PEG3-Azide
- Functionality : While both contain PEG spacers, TAMRA-PEG3-Azide is designed for fluorescence-based applications (e.g., tracking via azide-alkyne click chemistry). This compound’s maleimide-OSu design is superior for ADC development due to its dual targeting of thiols and amines .
- Molecular Weight : The tetra-EG chain in this compound provides a longer spacer than TAMRA-PEG3-Azide’s tri-EG, enabling better drug-antibody separation and reduced interference with antigen binding.
This compound vs. BMPS
- Hydrophilicity: BMPS, a non-PEGylated linker, exhibits poor solubility in polar solvents, limiting its use in large-molecule conjugates. This compound’s PEG backbone mitigates this issue, making it ideal for antibody-based systems.
- DAR Control : BMPS’s lack of a spacer often leads to heterogeneous drug loading, whereas this compound’s EG units enable more uniform conjugation .
Research Findings and Data
Conjugation Efficiency
Studies show that this compound achieves a DAR of 3.8–4.2 in trastuzumab-based ADCs, outperforming SMCC (DAR 2.5–3.0) under identical conditions. This is attributed to its optimized PEG spacer, which reduces steric clashes during drug attachment .
Stability Profile
- Storage Stability : this compound retains >90% reactivity after 30 days at -20°C, compared to 70% for SMCC.
- Serum Stability : Conjugates using this compound show <5% drug release after 72 hours in human serum, surpassing BMPS-based conjugates (15% release) .
Notes
Nomenclature Clarification: The term "ALD-Tetra-EG-OSu" in likely refers to a variant with an aldehyde (ALD) group instead of maleimide. Users should verify the reactive groups (MAL vs. ALD) for specific applications.
Limitations : While this compound’s OSu ester is stable, its maleimide group can undergo retro-Michael reactions in blood serum, necessitating post-conjugation stabilization techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
